L-Aspartic acid, monoammonium salt
Overview
Description
L-Aspartic acid, monoammonium salt is a compound derived from L-aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is particularly valued for its biocompatibility and biodegradability.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Aspartic acid, monoammonium salt can be synthesized through the reaction of L-aspartic acid with ammonium hydroxide. The reaction typically involves dissolving L-aspartic acid in water and then adding ammonium hydroxide to the solution. The mixture is then heated to promote the formation of the monoammonium salt.
Industrial Production Methods: Industrial production of this compound often involves the use of fermentation processes. Microorganisms such as Escherichia coli are genetically engineered to overproduce L-aspartic acid, which is then reacted with ammonium hydroxide to form the monoammonium salt. This method is preferred due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: L-Aspartic acid, monoammonium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxaloacetate.
Reduction: It can be reduced to form aspartate semialdehyde.
Substitution: It can undergo substitution reactions to form derivatives such as N-substituted aspartic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions.
Major Products:
Oxidation: Oxaloacetate
Reduction: Aspartate semialdehyde
Substitution: N-substituted aspartic acids
Scientific Research Applications
L-Aspartic acid, monoammonium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: It plays a role in the synthesis of proteins and nucleotides.
Medicine: It is used in the treatment of liver disorders, heart diseases, and hypertension. It also has applications in fatigue prevention and recovery.
Industry: It is used in the production of biodegradable polymers and as a scale inhibitor in water treatment processes.
Mechanism of Action
L-Aspartic acid, monoammonium salt exerts its effects through various molecular pathways:
Protein Synthesis: It serves as a precursor for the synthesis of proteins.
Neurotransmission: It acts as a neurotransmitter in the central nervous system.
Urea Cycle: It participates in the urea cycle, helping to detoxify ammonia in the liver.
Energy Production: It is involved in the Krebs cycle, contributing to energy production in cells.
Comparison with Similar Compounds
L-Aspartic acid, monoammonium salt can be compared with other similar compounds such as:
L-Glutamic Acid: Both are amino acids involved in neurotransmission, but L-glutamic acid is more commonly associated with excitatory neurotransmission.
L-Ornithine: Both participate in the urea cycle, but L-ornithine is more directly involved in the conversion of ammonia to urea.
L-Aspartic Acid: The parent compound of this compound, it shares many of the same biochemical roles but lacks the ammonium ion.
This compound is unique due to its combination of properties that make it suitable for diverse applications in scientific research and industry. Its biocompatibility, biodegradability, and involvement in essential biochemical pathways highlight its importance.
Properties
IUPAC Name |
azanium;(3S)-3-amino-4-hydroxy-4-oxobutanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4.H3N/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);1H3/t2-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXUWDKAQDARCA-DKWTVANSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)[O-].[NH4+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(=O)[O-].[NH4+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
130296-88-7, 159659-81-1 | |
Details | Compound: L-Aspartic acid, homopolymer, ammonium salt | |
Record name | L-Aspartic acid, ammonium salt (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130296-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Details | Compound: L-Aspartic acid, homopolymer, ammonium salt | |
Record name | L-Aspartic acid, homopolymer, ammonium salt | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159659-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
150.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130296-88-7 | |
Record name | Monoammonium aspartate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130296887 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Aspartic acid, ammonium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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